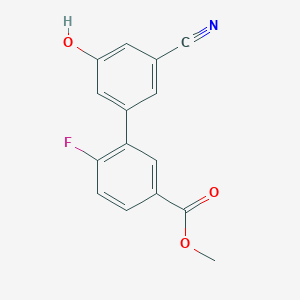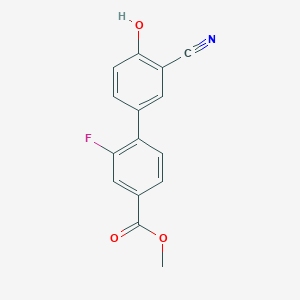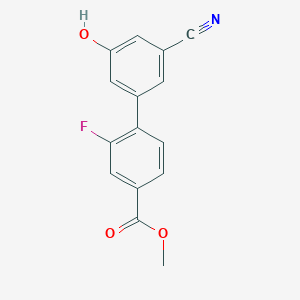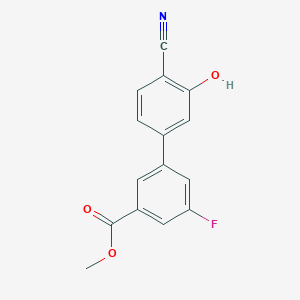
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
描述
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-CN-FMC-P) is a synthetic organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a highly reactive compound, and its structure is composed of a phenol ring and a cyano group. 3-CN-FMC-P is a colorless, volatile liquid with a boiling point of 91 °C and a melting point of -2 °C. It is soluble in water and organic solvents, and it can be used in a variety of laboratory experiments.
科学研究应用
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme catalyzed reactions, the synthesis of organic compounds, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals and other compounds. In addition, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of polymers, and it has been used in the study of the structure and function of proteins.
作用机制
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, and it is capable of forming covalent bonds with other molecules. It is capable of forming hydrogen bonds, electrostatic interactions, and van der Waals interactions. These interactions allow 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% to bind to other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to be an effective inhibitor of several enzymes, including cytochrome P450 enzymes and cyclooxygenases. It has also been shown to inhibit the activity of several hormones, including insulin and glucagon. In addition, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of several neurotransmitters, including serotonin and dopamine.
实验室实验的优点和局限性
The main advantage of using 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions and to form covalent bonds with other molecules. Additionally, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is soluble in both water and organic solvents, making it an ideal compound for use in a variety of laboratory experiments.
However, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has some limitations. It is a highly reactive compound, and it can react with other molecules in an unpredictable manner. Additionally, it is volatile, and it can easily evaporate during experiments.
未来方向
1. Further research into the biochemical and physiological effects of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to better understand its potential applications in medicine and other areas.
2. Development of new methods for synthesizing 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more accessible and easier to use in laboratory experiments.
3. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of polymers and other materials.
4. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of pharmaceuticals and other compounds.
5. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of enzyme catalyzed reactions, in order to better understand their mechanism of action.
6. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of drug metabolism, in order to better understand how drugs are metabolized in the body.
7. Development of new methods for stabilizing 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more stable and easier to use in laboratory experiments.
8. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of the structure and function of proteins, in order to better understand their role in the body.
9. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of organic compounds, in order to better understand their structure and function.
10. Development of new methods for purifying 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more pure and easier to use in laboratory experiments.
合成方法
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of methods, such as nitration, acylation, and halogenation. The most commonly used method is nitration, which involves the reaction of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% with nitric acid. This reaction produces a nitro group, which is then reduced to an amine group. This process is known as nitro reduction. The amine group is then reacted with a base, such as sodium hydroxide, to form the desired product.
属性
IUPAC Name |
methyl 3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)10-2-3-14(16)13(7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBIUVEYDJFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684930 | |
| Record name | Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261986-75-7 | |
| Record name | Methyl 3′-cyano-6-fluoro-5′-hydroxy[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261986-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376889.png)
![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)









